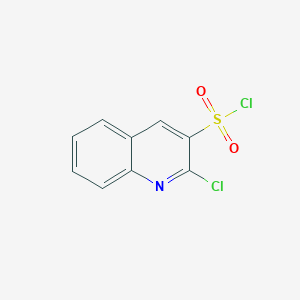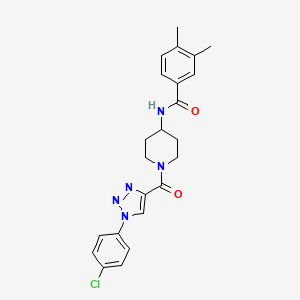
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is a synthetic compound known for its unique chemical structure, which integrates components like piperidinyl, chlorophenyl, and triazole functionalities. Such compounds hold significant interest in various scientific fields due to their potential therapeutic properties and diverse chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. Starting from commercially available starting materials, the compound is synthesized through sequences such as nucleophilic substitution, acylation, and click chemistry (involving the formation of the 1,2,3-triazole ring).
Industrial Production Methods
Industrial synthesis might employ more efficient pathways to maximize yield and purity, involving optimized reaction conditions like controlled temperatures, catalysts, and solvent systems. Large-scale production can often leverage flow chemistry techniques to streamline and automate the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound could undergo oxidation at specific sites, particularly on the aromatic ring or the piperidinyl moiety.
Reduction: : Reduction reactions might target the carbonyl groups or the 1,2,3-triazole ring, altering their chemical properties.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions, especially where halogenated or activated aromatic rings are present.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution agents like alkyl halides under varying conditions of temperature and solvent environments.
Major Products
The reactions typically yield intermediates or derivatives that either enhance the compound's functional properties or facilitate further chemical transformations.
Wissenschaftliche Forschungsanwendungen
This compound finds a wide range of applications:
Chemistry: : Used as a building block for designing new molecules with potential biological activity.
Biology: : Serves as a probe for studying molecular interactions and enzyme functions.
Medicine: : Explored for its potential use in developing pharmaceuticals due to its unique structure and bioactivity.
Industry: : Utilized in material science for creating novel materials with specific properties.
Wirkmechanismus
Mechanism and Effects
The compound exerts its effects through interactions with specific molecular targets, potentially involving inhibition or activation of enzymes or receptors. Its aromatic and heterocyclic structures play crucial roles in binding to these targets.
Molecular Targets and Pathways
Key molecular targets could include enzymes involved in metabolic pathways or cellular receptors, impacting physiological processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Uniqueness
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide stands out due to its combined functionalities and the potential for diverse chemical reactivity and biological activity.
Similar Compounds
N-(1-(4-chlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethyl)-3,4-dimethylbenzamide
4-chloro-1-(piperidin-4-yl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide
N-(4-chlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-3-carboxamide
Eigenschaften
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-15-3-4-17(13-16(15)2)22(30)25-19-9-11-28(12-10-19)23(31)21-14-29(27-26-21)20-7-5-18(24)6-8-20/h3-8,13-14,19H,9-12H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBVPKRMAZXYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)
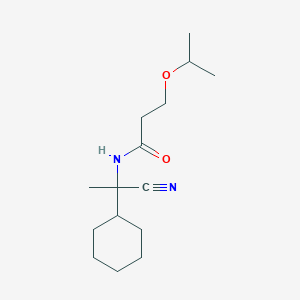
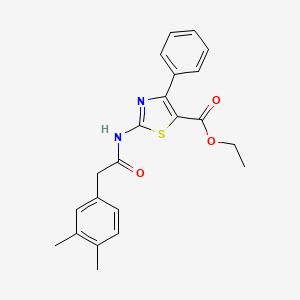
![[2,3'-Bipyridin]-6-ylmethanol](/img/structure/B2611124.png)
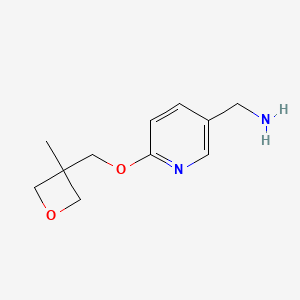
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2611129.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2611133.png)
![N-(2-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611134.png)


